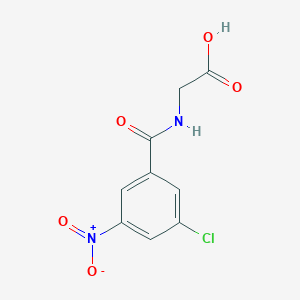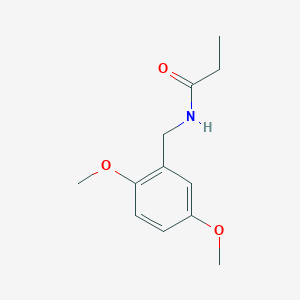
n-(2,5-Dimethoxybenzyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2,5-Dimethoxybenzyl)propionamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a propionamide group attached to a benzyl ring substituted with two methoxy groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,5-Dimethoxybenzyl)propionamide typically involves the reaction of 2,5-dimethoxybenzylamine with propionyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,5-dimethoxybenzylamine and the acyl chloride group of propionyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: n-(2,5-Dimethoxybenzyl)propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxybenzylamine.
Substitution: Formation of 2,5-dihalobenzyl derivatives.
科学研究应用
Chemistry: n-(2,5-Dimethoxybenzyl)propionamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzyl derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications .
作用机制
The mechanism of action of n-(2,5-Dimethoxybenzyl)propionamide involves its interaction with specific molecular targets in biological systems. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide group can also form hydrogen bonds with biological targets, contributing to its overall activity .
相似化合物的比较
2,5-Dimethoxybenzylamine: Similar structure but lacks the propionamide group.
2,5-Dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the propionamide group.
2,5-Dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of the propionamide group.
Uniqueness: n-(2,5-Dimethoxybenzyl)propionamide is unique due to the presence of both methoxy groups and the propionamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-[(2,5-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-7-10(15-2)5-6-11(9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14) |
InChI 键 |
GAECDHLTTHGJLG-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCC1=C(C=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


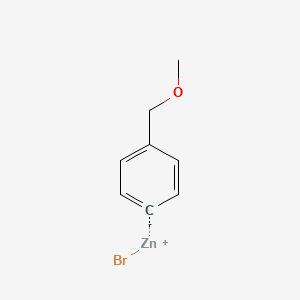
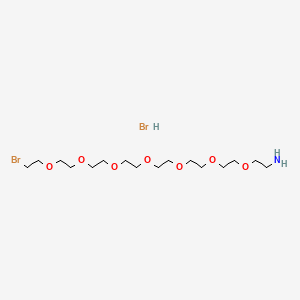
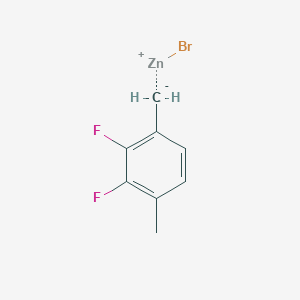
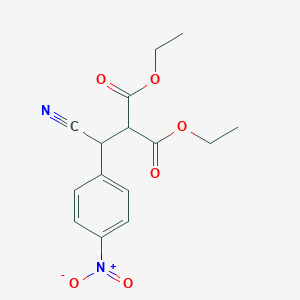
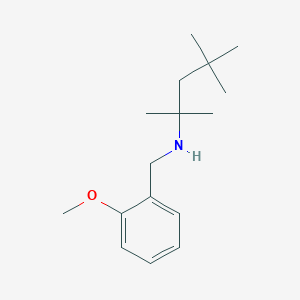
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
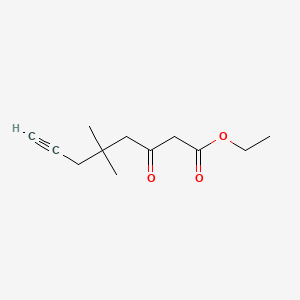
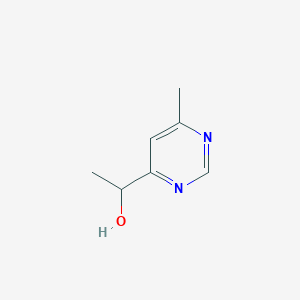
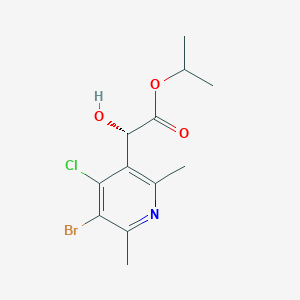
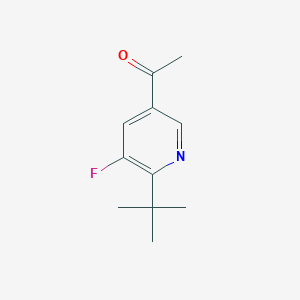
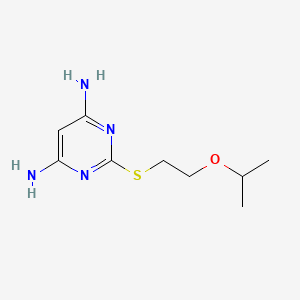
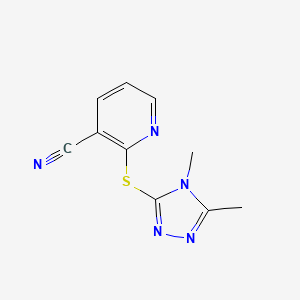
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
